molecular formula C8H11N2O5P B045688 Ethyl 4-nitrophenyl phosphoramidate CAS No. 119401-65-9

Ethyl 4-nitrophenyl phosphoramidate

Cat. No.: B045688
CAS No.: 119401-65-9
M. Wt: 246.16 g/mol
InChI Key: KUBWJGWIWGGEPZ-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethyl group, a 4-nitrophenyl group, and a phosphoramidate moiety, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitrophenyl phosphoramidate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethyl phosphoramidate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Another method involves the Atherton–Todd reaction, which is known for its efficiency in generating phosphoramidates. This method involves the in situ generation of diethyl phosphoramidate chloride, which then reacts with 4-nitrophenol to form the desired product .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Atherton–Todd method is particularly favored in industrial settings due to its robustness and ability to produce large quantities of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitrophenyl phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-nitrophenyl phosphoramidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the production of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 4-nitrophenyl phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

Ethyl 4-nitrophenyl phosphoramidate can be compared with other phosphoramidates, such as:

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phosphoramidates .

Biological Activity

Ethyl 4-nitrophenyl phosphoramidate (E4NPA) is a compound of significant interest due to its biological activity, particularly in the context of insecticidal properties and enzyme inhibition. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

E4NPA belongs to the class of organophosphorus compounds, which are known for their diverse biological activities, particularly as insecticides. The compound features a phosphoramidate structure that allows for interactions with various biological targets, including enzymes involved in neurotransmission.

The primary mechanism by which E4NPA exhibits its biological activity is through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of nicotinic and muscarinic receptors, ultimately causing neurotoxicity in insects.

Enzyme Inhibition Studies

Research indicates that E4NPA exhibits varying degrees of AChE inhibition depending on the concentration and exposure time. The compound's potency can be compared to other organophosphates in terms of lethal dose (LD50) values and efficacy against resistant insect strains.

CompoundLD50 (µg/fly)Inhibition Type
This compound15-30AChE Inhibitor
Methyl parathion10-20AChE Inhibitor
Malathion20-40AChE Inhibitor

Toxicological Profile

The comparative toxicity studies conducted on E4NPA reveal critical insights into its safety profile. A study published by the World Health Organization assessed the toxicity of various phosphoramidates and phosphoramidothionates on susceptible and resistant strains of houseflies and mosquitoes. Results indicated that E4NPA has a significant toxic effect on susceptible strains while showing reduced efficacy against resistant populations .

Case Study: Toxicity in Houseflies

In a controlled laboratory setting, houseflies were exposed to E4NPA via oral administration. The mortality rates were recorded over a 24-hour period at varying concentrations:

  • Concentration : 0.1 µg/mL - Mortality : 10%
  • Concentration : 1 µg/mL - Mortality : 50%
  • Concentration : 10 µg/mL - Mortality : 90%

These results underscore the compound's effectiveness as an insecticide but also highlight the need for careful consideration regarding its use due to potential environmental impacts.

Biodegradability and Environmental Impact

The environmental persistence of E4NPA has been evaluated through biodegradability studies. It was found that while E4NPA is effective as an insecticide, it also poses risks due to its stability in various environmental conditions. Studies suggest that microbial degradation plays a role in reducing its persistence, but further research is needed to fully understand its ecological impact .

Properties

IUPAC Name

1-[amino(ethoxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O5P/c1-2-14-16(9,13)15-8-5-3-7(4-6-8)10(11)12/h3-6H,2H2,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWJGWIWGGEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922953
Record name Ethyl 4-nitrophenyl phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119401-65-9
Record name O-Ethyl O-4-nitrophenyl phosphoramidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitrophenyl phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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